molecular formula C8H4ClF3N2 B1422497 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-58-0

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1422497
CAS No.: 1196507-58-0
M. Wt: 220.58 g/mol
InChI Key: ATLADCFKPSZUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-b]pyridine core

Biochemical Analysis

Biochemical Properties

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The nature of these interactions often involves inhibition or activation of the enzyme’s activity, leading to significant biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to attenuate the production of certain metabolites in bacterial cells, thereby thwarting bacterial growth . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One notable mechanism involves the inhibition of phosphopantetheinyl transferase, which is crucial for the synthesis of secondary metabolites in bacteria . This inhibition disrupts the normal metabolic processes, leading to reduced bacterial proliferation. Furthermore, the compound may also influence gene expression by binding to DNA or RNA, thereby altering the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its role in the inhibition of phosphopantetheinyl transferase, which affects the synthesis of secondary metabolites in bacteria . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . The distribution within tissues may vary depending on the presence of binding proteins that facilitate its localization and retention.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can significantly impact its biochemical activity, as it may interact with different biomolecules depending on its subcellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the pyrrolo ring and subsequent functionalization steps to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for efficient chlorination and fluorination processes, yielding the desired product in good quantities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with enhanced biological and chemical properties .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLADCFKPSZUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679128
Record name 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196507-58-0
Record name 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196507-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2M LiOH (19.1 mL, 38.2 mmol) was added to a solution of 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (4.59 g, 12.7 mmol) in THF (20 mL), and the reaction was stirred at room temperature for 20 hours. The mixture was neutralized to a pH of about 8 with saturated potassium hydrogen sulfate and extracted with ethyl acetate (50 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to provide 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (2.5 g, 91% yield) as a solid. 1H NMR (400 MHz, (CD3)2SO) δ 12.54 (br s, 1H), 8.59 (s, 1H), 7.82 (d, 1H), 6.71 (d, 1H); LCMS (APCI+) m/z 220.9 (M+H)+.
Name
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.